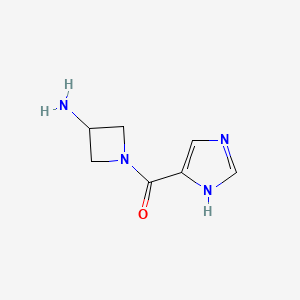
(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone
Descripción general
Descripción
3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone, also known as AIM, is an important organic compound used in a variety of scientific research applications. AIM is a heterocyclic compound with a unique structure that makes it a versatile tool for chemists and biologists alike. AIM has been used in a variety of applications, including as a building block in the synthesis of other compounds, as an inhibitor of enzyme activity, and as a novel drug target. AIM has also been used to study the biochemical and physiological effects of various compounds, as well as to develop new therapeutic agents.
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds with imidazole structures, such as those used in AT9283, have been shown to effectively inhibit Aurora A and B kinases, which can halt tumor growth across various tumor models .
OLED Emitters
Imidazole-type iridium (Ir) triplet emitters synthesized from related building blocks serve as blue phosphorescent emitters in OLED technology. They form iridium organometallic complexes by coordinating with the iridium metal center .
Antimicrobial Potential
Imidazole-containing compounds have been synthesized for their antimicrobial potential against various bacteria such as S. aureus, B. subtilis, and E. coli, using methods like the tube dilution method for determination .
Central Nervous System Activity
Non-imidazole compounds like 4-(3-azetidin-1-yl)pyrimidin-2-amine have been identified as partial H3R agonists with potential central nervous system activity, which could suggest similar applications for your compound .
Metal–Organic Frameworks (MOFs)
The structural versatility and controlled porosity of MOFs make them of interest in both industrial and scientific research. Compounds with imidazole structures have been used to obtain novel MOFs with potential applications in various fields .
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-11(3-5)7(12)6-1-9-4-10-6/h1,4-5H,2-3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKUOUGPLAFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




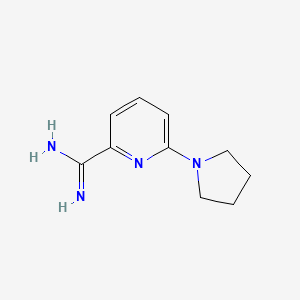

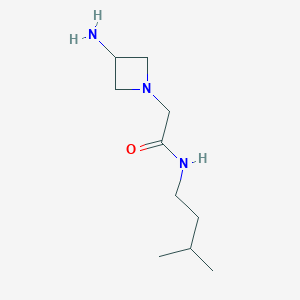

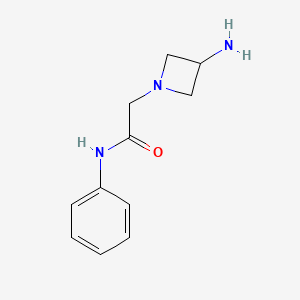
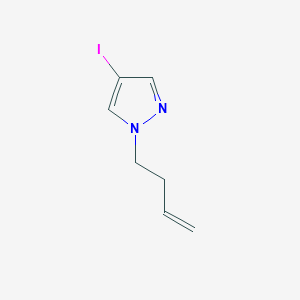
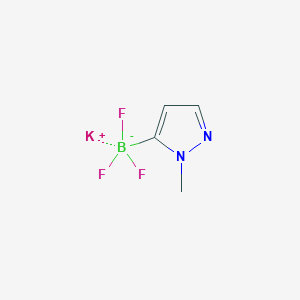
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)
![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)
